molecular formula C13H9FN4O3S B2835216 2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952874-06-5

2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2835216
CAS No.: 952874-06-5
M. Wt: 320.3
InChI Key: KEDAUKMZOGRYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound provided for research purposes. It is characterized by a molecular formula of C₁₃H₈FN₅O₃S and a molecular weight of 333.30 g/mol. Its structure incorporates two privileged heterocyclic scaffolds in medicinal chemistry: an isoxazole and a 1,3,4-oxadiazole, linked via an acetamide bridge . While specific biological data for this exact molecule is not available in the public domain, its structural components are of significant research interest. The 1,3,4-oxadiazole core is a well-studied heterocycle known for its diverse pharmacological potential. Recent research has identified novel acetamide derivatives bearing the 1,3,4-oxadiazole moiety as potent inhibitors of HIV-1 Tat-mediated viral transcription, showcasing the potential of this scaffold in antiviral drug discovery . Furthermore, the isoxazole ring is another important pharmacophore frequently employed in drug design for its metabolic stability and role in targeting various enzymes and receptors . The presence of these distinct heterocyclic systems makes this compound a valuable building block for researchers exploring structure-activity relationships (SAR) in areas such as antiviral and anticancer agent development. The integration of the isoxazole and 1,3,4-oxadiazole rings into a single molecule offers a unique opportunity to investigate potential synergistic effects. Researchers can utilize this compound as a key intermediate or a lead structure in high-throughput screening campaigns or for the rational design of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O3S/c14-8-1-3-9(4-2-8)22-7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDAUKMZOGRYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Applications

Research indicates that 2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibits significant antimicrobial activity. The presence of the oxadiazole and isoxazole rings is particularly noteworthy as these structures are commonly associated with known antibiotics and antifungals. Preliminary studies suggest that this compound may act as a broad-spectrum antimicrobial agent due to its ability to interact with microbial targets effectively .

Anticancer Activity

The compound's anticancer potential has also been explored. Isoxazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, studies have shown that certain isoxazole derivatives exhibit significant inhibitory activity against human colon carcinoma cells . The mechanism behind this activity often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Research findings indicate that compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and bioactivity data (where available) of the target compound with structurally related analogs from the provided evidence:

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reported Bioactivity Reference
Target: 2-((4-Fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide 1,3,4-Oxadiazole Isoxazol-5-yl, 4-fluorophenylthio Not reported ~379 (estimated) Not explicitly stated in evidence N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazole 4-Chlorobenzylthio, isopropyl-methylphenoxy 132–134 Not reported Not reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 1,3,4-Oxadiazole 4-Methoxyphenoxymethyl, benzodioxolylmethyl 127 ~435 (estimated) Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro-methylphenyl Not reported 428.5 Moderate LOX inhibition (IC₅₀: 45 µM)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-Dihydro-1,3,4-thiadiazole 4-Fluorophenyl, acetyl Not reported Not reported Crystallographic data reported; bioactivity not assessed
2-((5-((2-Chlorophenyl)...thieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) 1,3,4-Oxadiazole Thieno-pyridine, chlorophenyl, p-tolyl Not reported Not reported Solvent affinity studies; no bioactivity data

Key Observations:

Core Structure Impact: The 1,3,4-oxadiazole core (target compound, ) generally confers higher metabolic stability compared to 1,3,4-thiadiazole derivatives (e.g., compound 5e in ). Thiadiazole derivatives (e.g., ) often exhibit higher melting points (132–170°C) compared to oxadiazoles (127–148°C), likely due to increased polarizability of the sulfur atom .

Substituent Effects: Halogenated Groups: The 4-fluorophenylthio group in the target compound may enhance lipophilicity (logP) compared to non-halogenated analogs. Similar compounds with chlorophenyl substituents (e.g., 5e in , 8t in ) show moderate bioactivity, suggesting halogenation improves target engagement . Heterocyclic Additions: The isoxazol-5-yl group in the target compound introduces a rigid, planar structure absent in other analogs. This could improve π-π stacking in enzyme binding pockets compared to flexible alkyl/aryl groups (e.g., phenoxymethyl in ).

Biological Activity: Indole-containing oxadiazoles (e.g., 8t in ) demonstrated LOX inhibition (IC₅₀: 45 µM), highlighting the role of aromatic heterocycles in enzyme targeting. The target compound’s isoxazole moiety may similarly modulate enzyme interactions . No direct bioactivity data were found for the target compound in the evidence, but structural analogs with benzodioxole or thieno-pyridine groups () emphasize the importance of substituent diversity in optimizing pharmacokinetics.

Biological Activity

2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines various pharmacologically relevant moieties, including a fluorophenyl group , an oxadiazole ring , and an isoxazole , which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H9FN4O3S, with a molecular weight of 320.3 g/mol. The structure includes:

  • A fluorophenyl group that may enhance lipophilicity and biological interactions.
  • A thioether linkage which is often associated with improved metabolic stability.
  • An oxadiazole and isoxazole ring system known for their roles in various therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Compounds featuring oxadiazole rings are recognized for their antimicrobial properties. The presence of the oxadiazole moiety in this compound suggests potential effectiveness against various microbial strains. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi effectively .
  • Anticancer Potential :
    • Several derivatives of oxadiazole have demonstrated anticancer properties. For instance, research has highlighted the ability of oxadiazole compounds to inhibit tumor cell proliferation through various mechanisms, including interference with DNA replication and cell cycle regulation . The specific interactions of this compound with cancer cell lines remain to be fully elucidated but are promising based on structural analogs.
  • Anti-inflammatory Effects :
    • Compounds containing oxadiazole structures are often investigated for anti-inflammatory activities. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamideC10H8N4O3Lacks fluorine substitution; simpler structure
2-(4-chlorophenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamideC13H9ClN4O3Chlorine instead of fluorine; similar activity
2-(4-fluorophenyl)thio-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideC13H9F3N4SContains trifluoromethyl group; enhanced lipophilicity

This table illustrates how the presence of fluorine in the target compound may enhance its biological activity compared to other derivatives.

Case Studies

Several studies have explored related compounds' efficacy in clinical settings:

  • Antimicrobial Studies : Research has shown that derivatives containing oxadiazoles exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that certain oxadiazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : A recent investigation into oxadiazole-based compounds showed promising results against various cancer cell lines. These studies indicate a potential for developing new anticancer therapies based on the structural framework provided by compounds like this compound .

Q & A

Q. What multi-step synthetic strategies are recommended for synthesizing 2-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis involves sequential functionalization of core heterocyclic moieties. Key steps include:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA) .
  • Thioether linkage introduction : Coupling of 4-fluorophenylthiol with a bromoacetamide intermediate via nucleophilic substitution (NaOH/EtOH, 60–80°C) .
  • Isoxazole incorporation : Huisgen cycloaddition or condensation of nitrile oxides with alkynes .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity.

Q. Which structural features of this compound are critical for its biological activity?

The compound’s bioactivity arises from synergistic interactions between:

  • 4-Fluorophenylthio group : Enhances lipophilicity and membrane permeability .
  • 1,3,4-Oxadiazole ring : Imparts metabolic stability and hydrogen-bonding capacity .
  • Isoxazol-5-yl group : Contributes to π-π stacking interactions with enzymatic targets .
    Comparative studies show that replacing the fluorophenyl group with chlorophenyl or methylphenyl reduces antimicrobial potency by 30–50% .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of thioether and oxadiazole formation .
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve oxadiazole ring formation yields?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Catalyst optimization : Employ carbodiimides (DCC) or coupling agents (HOBt) for hydrazide activation .
  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
    Yields increase from 45% to 72% when using microwave-assisted synthesis (150 W, 10 min) .

Q. How should contradictory reports about this compound’s antimicrobial efficacy be resolved?

  • Standardized assays : Use broth microdilution (CLSI guidelines) to minimize variability in MIC values .
  • Structure-activity relationship (SAR) studies : Compare derivatives (e.g., bromophenyl or nitrophenyl analogs) to isolate substituent effects .
  • Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .

Q. What computational methods predict this compound’s interaction with enzymatic targets?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox reactivity (B3LYP/6-31G* basis set) .
  • Molecular docking : Simulate binding to α-glucosidase or cholinesterase active sites (AutoDock Vina) .
  • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions for covalent inhibition .

Q. What in vitro models are suitable for evaluating its anticancer potential?

  • Cell line panels : Screen against NCI-60 cancer cell lines (e.g., MCF-7, A549) using MTT assays .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates .
  • Comparative analysis : Benchmark against doxorubicin or 5-FU to establish IC₅₀ ratios .

Data Contradiction and Validation

Q. How do researchers address discrepancies in reported enzyme inhibition data?

  • Enzyme source standardization : Use recombinant human LOX or BChE to eliminate species-specific variability .
  • Kinetic assays : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .
  • Cross-laboratory validation : Collaborate to replicate results under identical conditions (pH 7.4, 37°C) .

Q. Why do structural analogs show divergent biological activities?

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance LOX inhibition by 20% compared to -OCH₃ .
  • Steric hindrance : Bulky substituents on the oxadiazole ring reduce binding to α-glucosidase .

Comparative Analysis of Structural Analogs

Compound Structural Variation Biological Activity Reference
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamideChlorophenyl group40% higher anti-inflammatory activity vs. fluorophenyl
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamideIndole substituent65% BChE inhibition at 10 µM
2-((5-((2-chlorophenyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamideThienopyridine coreDFT-predicted neuroprotective activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.